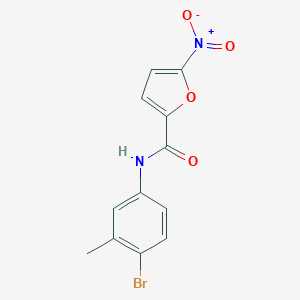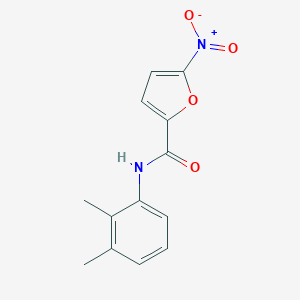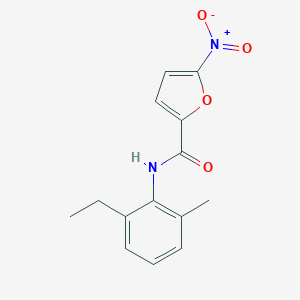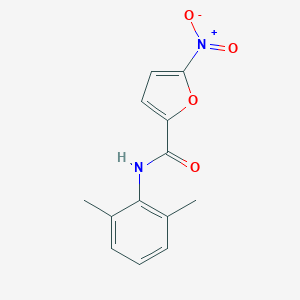![molecular formula C19H18FN3O2 B251980 N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been shown to exhibit promising pharmacological properties.
作用機序
The mechanism of action of N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves the selective antagonism of the CB1 receptor. This compound binds to the CB1 receptor with high affinity and blocks its activation by endogenous ligands such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of downstream signaling pathways that are involved in the regulation of appetite, energy balance, and reward. The blockade of CB1 receptor activity by N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to reduce food intake, body weight gain, and drug-seeking behavior in preclinical models.
Biochemical and Physiological Effects
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to selectively antagonize the CB1 receptor without affecting other receptors such as CB2, 5-HT2A, and D2. This compound has been shown to reduce food intake and body weight gain in preclinical models of obesity and metabolic disorders. It has also been shown to reduce drug-seeking behavior in preclinical models of drug addiction. Additionally, N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to exhibit favorable pharmacokinetic properties such as good oral bioavailability, long half-life, and low clearance.
実験室実験の利点と制限
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has several advantages and limitations for lab experiments. The advantages include its potent and selective antagonism of the CB1 receptor, favorable pharmacokinetic properties, and preclinical efficacy in models of obesity and drug addiction. The limitations include its limited solubility in aqueous solutions, potential off-target effects on other receptors, and lack of clinical data on its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide. These include:
1. Further preclinical studies to elucidate the mechanism of action and optimize the pharmacokinetic properties of this compound.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of obesity and drug addiction.
3. Development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound.
4. Investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and cancer.
5. Exploration of the potential synergy of this compound with other pharmacological agents for the treatment of complex diseases.
Conclusion
In conclusion, N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide is a novel compound that has shown promising pharmacological properties as a selective CB1 receptor antagonist. It has been extensively studied for its potential therapeutic applications in the treatment of obesity and drug addiction. Further research is needed to optimize the pharmacokinetic properties of this compound, evaluate its safety and efficacy in humans, and explore its potential therapeutic applications in other diseases.
合成法
The synthesis of N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves the reaction of 3-fluorobenzoic acid with 3-aminopropylindole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective antagonism of the cannabinoid receptor type 1 (CB1) in vitro and in vivo. The CB1 receptor is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation. Therefore, the blockade of CB1 receptor activity has been proposed as a potential therapeutic strategy for the treatment of obesity, metabolic disorders, and drug addiction.
特性
分子式 |
C19H18FN3O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-[3-[(3-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-7-3-6-14(11-15)18(24)21-9-4-10-22-19(25)17-12-13-5-1-2-8-16(13)23-17/h1-3,5-8,11-12,23H,4,9-10H2,(H,21,24)(H,22,25) |
InChIキー |
QDQGOEOLFDEYIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)F |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)


![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)